2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-7-8-25-18-21-14-4-2-1-3-13(14)17(22-18)20-10-12-5-6-15-16(9-12)24-11-23-15/h1-6,9H,8,10-11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGUJJAKOHNBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NC4=CC=CC=C43)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile is a complex organic compound that integrates a benzodioxole moiety with a quinazoline core and a sulfanyl group. This structural diversity suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzodioxole | A bicyclic structure that may enhance lipophilicity and facilitate interactions with biological targets. |
| Quinazoline Core | Known for its role in various pharmacological activities, including anticancer properties. |
| Sulfanyl Group | May confer unique reactivity and interaction properties, potentially enhancing biological efficacy. |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several promising effects:
Anticancer Properties
Research indicates that compounds containing quinazoline structures exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to selectively inhibit Src family kinases (SFKs), which are crucial in cancer progression. The presence of the benzodioxole moiety may further enhance this activity due to its ability to interact with hydrophobic pockets in target proteins .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Similar compounds with quinazoline cores have demonstrated the ability to inhibit specific kinases at low nanomolar concentrations, leading to reduced tumor growth in preclinical models . The sulfanyl group may play a critical role in enhancing binding affinity to these enzymes.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways associated with cell proliferation and survival.
- Hydrophobic Interactions : The benzodioxole moiety enhances the compound's ability to engage with lipid-rich environments within cellular membranes.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
- Src Kinase Inhibition : A study demonstrated that quinazoline derivatives exhibit high selectivity for SFKs over other kinases, showing potential for targeted cancer therapies .
- Pharmacokinetic Properties : Compounds similar in structure have shown favorable pharmacokinetic profiles, including extended half-lives and effective oral bioavailability. These characteristics are essential for developing therapeutics.
- Antimicrobial Activity : Research on benzodioxole derivatives has indicated broad-spectrum antimicrobial effects, suggesting that the incorporation of this moiety into new compounds could enhance their therapeutic potential against infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Table 1: Key Structural Differences Among Quinazoline Derivatives
Crystallographic and Supramolecular Behavior
- Hydrogen Bond Patterns: Graph set analysis (as per ) suggests that Compound A’s lack of strong hydrogen bond donors (e.g., -OH or -NH₂) may result in less robust crystal packing compared to sulfonamide-containing analogs, which form extensive intermolecular networks via sulfonamide N-H⋯O bonds .
Research Findings and Implications
Crystallography and Computational Tools
- Structural analyses of quinazoline derivatives rely heavily on software such as SHELX (for refinement) and ORTEP-3 (for graphical representation) . For example, the crystal structure in was resolved using SHELXL, highlighting its utility for small-molecule refinement .
- Compound A ’s hypothetical crystal structure could be modeled using similar tools, with attention to the benzodioxole group’s planarity and its impact on packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
